Product packaging for 2-(2,6-Dimethylphenoxy)acetohydrazide(Cat. No.:CAS No. 64106-78-1)

2-(2,6-Dimethylphenoxy)acetohydrazide

Cat. No.: B1297993
CAS No.: 64106-78-1
M. Wt: 194.23 g/mol
InChI Key: BXTXJUJFIBOLDD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)acetohydrazide is a chemical compound of significant interest in medicinal chemistry research, particularly as a precursor or core structure for the synthesis of novel bioactive molecules. It belongs to the class of phenoxyacetohydrazide derivatives, which have been identified in scientific studies as promising scaffolds for developing new therapeutic agents due to their multifaceted biological activities. Recent research highlights the potential of structurally similar phenoxyacetohydrazide derivatives as potent anti-inflammatory and anti-angiogenic agents. These compounds have been shown to exhibit strong binding affinities to key therapeutic targets, including vascular endothelial growth factor (VEGF) and cyclooxygenase (COX) enzymes, which are critical in the pathways of chronic inflammation and pathological blood vessel formation . This makes this compound a valuable building block for researchers investigating new treatments for conditions driven by these processes. The core structure of the compound integrates a hydrophobic aromatic ring with a flexible hydrazide moiety, providing points for strategic chemical modifications to optimize drug-like properties such as receptor affinity, selectivity, and pharmacokinetic profiles . This reagent is provided as a high-purity material to ensure consistency and reliability in experimental work. It is intended for use in laboratory research applications only, including but not limited to drug discovery, pharmacology, and chemical biology. Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1297993 2-(2,6-Dimethylphenoxy)acetohydrazide CAS No. 64106-78-1

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-8(2)10(7)14-6-9(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTXJUJFIBOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354231
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64106-78-1
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation Method

This method is one of the most straightforward approaches for synthesizing 2-(2,6-Dimethylphenoxy)acetohydrazide. The general procedure is as follows:

  • Reagents :

    • Hydrazine hydrate
    • 2-(2,6-Dimethylphenoxy)acetic acid or its ester derivative
  • Procedure :

    • A solution of the acetic acid derivative (0.1 mol) in ethanol (40 mL) is prepared.
    • Hydrazine hydrate (0.1 mol) is added dropwise to this solution.
    • The mixture is heated to reflux for 4-5 hours.
    • Upon completion, the mixture is cooled and poured into ice water to precipitate the product.
    • The resulting solid is filtered, washed, and dried before recrystallization from a suitable solvent mixture (e.g., DMF and water).
  • Yield : This method typically yields around 72% of the desired product.

Reflux Method

This traditional method enhances product formation through prolonged heating:

  • Reagents :

    • Hydrazine hydrate
    • Ethyl 2,6-dimethylphenoxyacetate
  • Procedure :

    • Combine ethyl 2,6-dimethylphenoxyacetate (0.1 mol) with hydrazine hydrate in ethanol.
    • Heat under reflux conditions for several hours.
    • The process follows similar cooling and purification steps as mentioned previously.
  • Yield : Similar yields are expected as with direct acylation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid alternative:

  • Reagents :

    • Hydrazine hydrate
    • Appropriate acylating agent
  • Procedure :

    • Mix hydrazine hydrate with the acylating agent in a microwave-compatible vessel.
    • Subject to microwave irradiation for a set duration at controlled power levels.
    • Post-reaction cooling leads to precipitation of the product which can be filtered and purified.
  • Advantages : This method significantly reduces reaction time and can enhance yield due to uniform heating.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Reaction Time Yield (%) Advantages Disadvantages
Direct Acylation 4-5 hours ~72% Simple procedure Requires careful temperature control
Reflux Several hours ~72% Well-established method Longer reaction time
Microwave-Assisted Minutes Potentially higher Faster reactions, improved yields Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides and other derivatives.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants

2-(2,4-Dimethylphenoxy)acetohydrazide
  • Structure: Differs in the position of methyl groups (2,4-dimethylphenoxy vs. 2,6-dimethylphenoxy).
  • Synthesis : Requires harsher reflux conditions due to the lower electrophilicity of the carbonyl carbon caused by electron-donating methyl groups .
  • Physical Properties: Melting points and yields are influenced by substituent symmetry. For instance, derivatives like 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (m.p. 166–168°C) exhibit distinct crystallinity compared to 2,6-dimethyl analogs .
2-(2,6-Dichlorophenyl)acetohydrazide
  • Structure : Chlorine atoms replace methyl groups at the 2,6-positions.
  • Safety : Halogenated analogs pose higher environmental and health risks, requiring stringent handling protocols (e.g., respiratory protection) .
  • Applications : Used in medicinal chemistry for anti-inflammatory and anesthetic applications, as seen in diclofenac hydrazones .

Functional Group Modifications

N’-Arylidene Derivatives
  • Examples: N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (m.p. 154–156°C) . N’-(3-Methoxyphenyl)methylidene derivatives (yield: 75–79%) .
  • Activity : Arylidene substituents enhance biological activity by improving lipophilicity and receptor binding. Nitro and methoxy groups modulate electronic properties, affecting anti-inflammatory efficacy .
Purine- and Indole-Linked Hydrazides
  • Examples: 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N’-[(E)-4-(trifluoromethyl)benzylidene]acetohydrazide (CAS: 1095539-68-6) . (E)-N’-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide (used in bioactive molecule development) .
  • Applications : These complex derivatives are designed for targeted interactions (e.g., sodium channel blockade, enzyme inhibition) .
Table 1: Comparative Data for Select Acetohydrazides
Compound Name Substituents Melting Point (°C) Yield (%) Key Applications
2-(2,6-Dimethylphenoxy)acetohydrazide 2,6-dimethylphenoxy Not reported ~75–82* Pharmaceutical intermediate
2-(2,4-Dimethylphenoxy)acetohydrazide 2,4-dimethylphenoxy 155–158 82 Oxadiazole synthesis
2-(2,6-Dichlorophenyl)acetohydrazide 2,6-dichlorophenyl Not reported ~75 Anti-inflammatory agents
N’-(4-Nitrobenzylidene) derivative 4-nitrobenzylidene 154–156 79 Antimicrobial research

*Inferred from similar hydrazide syntheses .

Biological Activity

2-(2,6-Dimethylphenoxy)acetohydrazide is an organic compound notable for its unique structure, which includes a hydrazide functional group attached to a 2,6-dimethylphenoxy moiety. This specific configuration contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound has garnered attention in scientific research for its diverse applications in pharmacology and agriculture.

  • Molecular Formula : C_{12}H_{16}N_{2}O_{2}
  • Molecular Weight : 224.27 g/mol
  • CAS Number : 64106-78-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with hydrazine hydrate in ethanol under reflux conditions. The general steps are as follows:

  • Dissolve 2-(2,6-dimethylphenoxy)acetic acid in ethanol.
  • Add hydrazine hydrate dropwise to the solution.
  • Heat the mixture to reflux for approximately 4-5 hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry to obtain the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Pathogen Activity
Methicillin-resistant Staphylococcus aureus (MRSA)Effective
Vancomycin-resistant Enterococcus faeciumEffective
Escherichia coliModerate effectiveness

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested on various cancer cell lines, including A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Results indicated a structure-dependent anticancer activity, particularly against Caco-2 cells.

Cell Line Viability (%) after Treatment Significance (p-value)
A54965%Not significant
Caco-239.8%p < 0.001

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The hydrazide group can form hydrogen bonds with enzymes and receptors, modulating their activity and influencing processes such as cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Antibiotics evaluated the antimicrobial efficacy of various derivatives of phenoxyacetohydrazides, including this compound. The findings highlighted its effectiveness against multi-drug resistant strains of bacteria.
    "The compound exhibited a broad-spectrum antimicrobial effect, particularly against resistant strains" .
  • Anticancer Research : Another study focused on the anticancer activity of hydrazone derivatives related to acetohydrazides. It was found that modifications in the structure significantly influenced their cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-(4-Nitrophenoxy)acetohydrazideContains a nitro groupEnhanced solubility
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazideContains a methoxy groupIncreased bioactivity
2-[2-(furan-3-yl)-6-methylphenoxy]acetohydrazideFuran ring additionDifferent aromaticity and reactivity

Q & A

Q. What are the key synthetic pathways for preparing 2-(2,6-dimethylphenoxy)acetohydrazide, and what reaction conditions optimize yield?

The compound is synthesized via a multi-step approach:

  • Step 1 : Alkylation of 2,6-dimethylphenol with ethyl chloroacetate under reflux in the presence of a strong base (e.g., KOH) to form the ester intermediate. Harsh reflux conditions (~100°C, 4–6 hours) compensate for the low electrophilicity of the carbonyl carbon .
  • Step 2 : Hydrazinolysis of the ester intermediate using hydrazine hydrate in ethanol under reflux (4–6 hours) to yield the acetohydrazide. Excess hydrazine ensures complete conversion .
  • Yield Optimization : Control pH during purification (pH 5–6) to avoid salt formation, which reduces yield . Typical yields range from 75–85% .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Melting Point Analysis : Confirm purity via sharp melting points (e.g., 166–168°C for derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., hydrazide NH₂ at δ 4.2–4.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • IR : Detect N–H stretches (~3200–3350 cm⁻¹) and C=O stretches (~1650–1680 cm⁻¹) .
    • Mass Spectrometry (EIMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194.24) .

Q. What are the critical physicochemical properties of this compound relevant to its handling and storage?

  • Stability : Store at room temperature in airtight containers, protected from light and moisture to prevent hydrolysis of the hydrazide group .
  • Solubility : Freely soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Schiff Base Formation : React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in methanol under mild stirring (room temperature, 12–24 hours) to form hydrazone derivatives. Catalyze with glacial acetic acid to enhance reaction rates .
  • Heterocyclic Derivatives : Cyclize with CS₂ or thioglycolic acid under basic conditions to form 1,3,4-oxadiazole or thiazolidinone scaffolds, respectively .
  • Case Study : Derivatives like N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (melting point 154–156°C) showed enhanced bioactivity in preliminary screens .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

  • X-ray Crystallography : Resolve ambiguous NMR/IR assignments by determining precise bond lengths and angles (e.g., hydrogen-bonding patterns in hydrazide crystals) .
  • DFT Calculations : Compare experimental and computed NMR/IR spectra to validate structural hypotheses. For example, lattice energy calculations can explain discrepancies in melting points .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments in crowded aromatic regions .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Nucleophilic Substitution : The hydrazide NH₂ group acts as a nucleophile, attacking electrophilic carbons (e.g., in aldehydes or acyl chlorides). Steric hindrance from the 2,6-dimethylphenoxy group slows reactivity compared to unsubstituted analogs .
  • Oxidation Pathways : Controlled oxidation with KMnO₄ or H₂O₂ converts the hydrazide to a diazene intermediate, which can dimerize or react further .

Q. How can researchers assess the biological activity of this compound and its derivatives?

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Derivatives with electron-withdrawing substituents (e.g., nitro groups) often show enhanced efficacy .
  • Enzyme Inhibition Studies : Evaluate interactions with target enzymes (e.g., urease or acetylcholinesterase) via kinetic assays. For example, hydrazide derivatives inhibit urease by chelating nickel ions in the active site .

Methodological Notes

  • Synthetic Reproducibility : Document reflux times and solvent ratios precisely, as minor variations significantly impact yields .
  • Data Validation : Cross-reference melting points and spectral data with literature (e.g., PubChem, CCDC) to confirm consistency .
  • Safety : Handle hydrazine hydrate and aromatic aldehydes in fume hoods due to toxicity and volatility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dimethylphenoxy)acetohydrazide
Reactant of Route 2
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2-(2,6-Dimethylphenoxy)acetohydrazide

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